molecular formula C11H13NO B11912142 cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole

Cat. No.: B11912142
M. Wt: 175.23 g/mol
InChI Key: OMAOPGJSIGOCIM-KWQFWETISA-N
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Description

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a bicyclic heterocyclic compound featuring fused chromene and pyrrole rings. Its cis configuration arises from the stereochemical arrangement of substituents on the pyrrolidine ring, which significantly influences its conformational stability and biological interactions. This compound is synthesized via the reduction of trans-2-(3-nitrochroman-4-yl)-2-methylpropanal (3a), yielding the cis isomer as a key intermediate in medicinal chemistry . Structural characterization using NMR and MS confirms its stereochemical purity, while crystallographic studies (e.g., SHELX-refined data) highlight its non-planar ring system, which adopts specific puckered conformations critical for its reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole

InChI

InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1

InChI Key

OMAOPGJSIGOCIM-KWQFWETISA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1COC3=CC=CC=C23

Canonical SMILES

C1CNC2C1COC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Reaction of O-Buta-2,3-dienyl Salicylaldehyde with Sarcosine

The most direct method involves refluxing O-buta-2,3-dienyl salicylaldehyde with sarcosine in toluene under Dean-Stark conditions. The reaction proceeds via decarboxylative condensation to generate an azomethine ylide, which undergoes intramolecular cycloaddition with the allenic moiety.

Mechanistic Pathway :

  • Azomethine ylide formation : Sarcosine reacts with the aldehyde group to form an imine, followed by decarboxylation.

  • Cycloaddition : The ylide undergoes [3+2] cycloaddition with the α,β-unsaturated bond of the allene, forming the fused chromeno-pyrrole system.

Optimized Conditions :

  • Solvent: Toluene

  • Temperature: Reflux (110–120°C)

  • Time: 27 hours

  • Yield: 58%

Stereochemical Control :

  • The cis configuration at the ring fusion (C3a and C9b) is confirmed by NOESY correlations (H-9b/H-3a) and a coupling constant J=5.2HzJ = 5.2 \, \text{Hz}.

  • Microwave irradiation (150°C, 15 min) yields only 6%, favoring conventional heating.

Table 1: Key Reaction Parameters for Cycloaddition

EntrySubstrateConditionsYield (%)cis:trans Ratio
1O-Buta-2,3-dienyl salicylaldehydeToluene, reflux, 27 h58>95:5
2O-Allenyl salicylaldehydeToluene, reflux, 4 h6693:7

Silver-Catalyzed Cycloaddition with 3-Nitrochromenes

Use of AgOAc as Catalyst

Chromeno[3,4-b]pyrrolidines are synthesized via a Michael addition/Mannich reaction sequence between 3-nitro-2H-chromenes and azomethine ylides generated from methyl glycinate and arylaldehydes. While this method targets chromeno[3,4-c]pyrrolidines, analogous conditions can be adapted for [4,3-b] systems.

Conditions :

  • Catalyst: AgOAc (10 mol%)

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Yield: 85–94%

Limitations :

  • Limited diastereoselectivity (2:1 endo:endo’ ratio) without stereochemical control agents.

Multicomponent Reactions with Salicylaldehyde Derivatives

Three-Component Synthesis

A one-pot reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate , aryl aldehydes, and primary amines generates 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. Adjusting the aldehyde component to include allenic or propargyl groups may redirect cyclization to form [4,3-b] systems.

Typical Protocol :

  • Solvent: Ethanol

  • Additive: Acetic acid

  • Temperature: 40–80°C

  • Yield: 55–83%

Reductive Cyclization Strategies

Zinc-Mediated Reduction

Trans-2-methyl-2-(3-nitrochroman-4-yl)propanal undergoes reductive cyclization with Zn/AcOH to yield chroman[3,4-b]pyrrole derivatives. While this method produces trans-fused products, modifying the nitro group’s position could favor cis isomers.

Conditions :

  • Reductant: Zn powder

  • Solvent: Acetic acid

  • Yield: 98%

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityKey Challenge
1,3-Dipolar Cycloaddition58–66High (cis)ModerateLong reaction times
Silver-Catalyzed85–94ModerateHighRequires expensive catalysts
Multicomponent55–83VariableHighLimited substrate scope
Reductive Cyclization98LowHighTrans-fused products

Structural Confirmation Techniques

X-ray Crystallography

The cis configuration of 3-methylene-hexahydrochromeno[4,3-b]pyrrole was unambiguously confirmed by X-ray analysis, revealing a puckered pyrrolidine ring fused to the chromane system.

NMR Spectroscopy

  • 1^1H NMR : Distinct coupling constants (JH3aH9b=5.2HzJ_{H3a-H9b} = 5.2 \, \text{Hz}) and NOESY correlations (H-9b/H-3a) confirm cis stereochemistry.

  • 13^{13}C NMR : Carbons C3a and C9b resonate at 93.8 ppm and 135.5 ppm, respectively, indicative of sp³ hybridization at the ring junction .

Chemical Reactions Analysis

Reaction Conditions and Yields

Starting MaterialReaction ConditionsProduct (Yield)Source
O-Buta-2,3-dienyl salicylaldehyde + sarcosineReflux, toluene, 27 hcis-Hexahydrochromeno[4,3-b]pyrrole (58%)
O-Allenyl salicylaldehyde + sarcosineMicrowave, 150°C, 15 minChromeno[2,3-b]pyrrole (59%)
CX3-chromenes + azomethine ylidesRoom temperature, CHCl₃cis-Fused pyrrolidines (85–97%)

Key Observations :

  • Prolonged reflux (27 h) maximizes yields compared to shorter durations or microwave-assisted methods .

  • Stereoselectivity arises from the cis-fusion of the pyrrolidine ring due to synchronous bond formation during cycloaddition .

Stereochemical Control and Structural Confirmation

The stereochemistry of cis-hexahydrochromeno[4,3-b]pyrrole is confirmed via:

  • NOESY Spectroscopy : Cross-peaks between H-9b and H-3a protons confirm cis ring fusion .

  • Coupling Constants : Benzylic methine protons exhibit J=5.2HzJ = 5.2 \, \text{Hz}, characteristic of cis stereochemistry .

Example NMR Data (Compound 17 )

Protonδ (ppm)MultiplicityJ(Hz)J \, (\text{Hz})Assignment
H-9b4.05t8.7Pyrrolidine-CH
H-3a2.45t8.7Chromene-CH
H-44.43q5.5Methine (CF₃)

Functionalization and Rearrangement Pathways

The compound undergoes further transformations:

  • Decarboxylative Condensation : Reaction with ethyl 4-(2-formylphenoxy)but-2-ynoate yields monocyclic pyrroles via pyran ring opening .

  • Prototropic Shifts : Azomethine ylide intermediates rearrange to stabilize conjugated systems (e.g., chromeno-pyrrolo[1,2-c]thiazoles) .

Mechanistic Proposal

  • Azomethine Ylide Formation : Nucleophilic addition of sarcosine to salicylaldehyde derivatives.

  • Cycloaddition : Intramolecular attack on the allene β,γ–C=C bond, forming the fused pyrrolidine-chromene system.

  • Rearrangement : Post-cycloaddition prototropy or ring opening under thermal stress.

Comparative Analysis of Reaction Outcomes

DipolarophileReaction PathwayMajor ProductYield
AllenesIntramolecular cycloadditioncis-Chromeno[4,3-b]pyrrole58%
AlkynesRearrangement + decarboxylationMonocyclic pyrrole62%
NitroalkenesDiastereoselective cycloadditioncis-Nitro-pyrrolidines93%

Critical Challenges

  • Byproduct Formation : Competing pathways (e.g., 3-methyl-4H-chromen-4-one formation) reduce yields .

  • Microwave Limitations : Lower efficiency compared to conventional heating .

Scientific Research Applications

Synthesis Pathways

The synthesis of cis-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole has been investigated through several methods:

  • Intramolecular 1,3-Dipolar Cycloaddition : This method involves the formation of an azomethine ylide from O-buta-2,3-dienyl salicylaldehyde and sarcosine under reflux conditions. This reaction typically yields moderate amounts of the target compound.
  • Microwave-Induced Reactions : These have been explored as an alternative synthesis route but generally result in lower yields compared to traditional methods.

Biological Activities

The biological activities associated with this compound are diverse and promising for medicinal applications:

  • Anticancer Properties : Research indicates that compounds with similar fused-ring structures exhibit anticancer activity by targeting G-quadruplex structures in DNA. This suggests a potential role for this compound in cancer therapeutics .
  • Neuroprotective Effects : Given its structural similarity to other bioactive compounds in the pyrrole family, it is hypothesized that this compound may possess neuroprotective properties. Further studies are required to confirm these effects through biochemical assays focusing on protein binding affinities and metabolic pathways.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of compounds related to this compound:

  • Antitumor Activity : Compounds derived from similar structures have shown moderate anti-tumor activity against various cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver). These findings suggest that this compound could be investigated further for its anticancer potential .
  • Pharmacological Studies : A study on related pyrrolo derivatives revealed significant pharmacological activities including anticonvulsant and anti-inflammatory effects. The structural characteristics of these compounds enhance their interaction with biological targets .

Comparative Analysis with Related Compounds

To better understand the potential of this compound in medicinal chemistry:

Compound NameStructure TypeNotable Activities
This compound HeterocyclicAnticancer potential
Pyrrolo[2,3-b]pyridine derivatives Fused ringAnticonvulsant and anticancer
Pyrrolo[2,3-d]pyrimidine derivatives Fused ringAntiviral and anti-inflammatory

Mechanism of Action

The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The chromeno-pyrrole scaffold is highly versatile, with substituents and stereochemistry dictating its physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:

Compound Substituents Synthesis Method Biological Activity Conformation Crystallographic Tools
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole (5) 1,1-Dimethyl Reduction of trans-aldehyde (3a) Not explicitly reported Cis configuration; puckered pyrrolidine SHELX (common refinement tool)
1-Methyl-3-(2-methylphenyl)-3a-nitro-... 3a-Nitro, 2-methylphenyl X-ray structure determination Not reported Similar to literature chromeno-pyrroles SHELX (implied by refinement)
Methyl 3-(4-fluorophenyl)-...-3a-carboxylate 4-Fluorophenyl, carboxylate Crystallographic analysis Anti-HIV intermediates (calonlide/inophyllum) Half-chair (pyrrolidine), twisted half-chair (chromene) SHELX/ORTEP-3

Key Structural Insights:

  • Ring Puckering : Cremer-Pople parameters () explain conformational differences. The cis isomer (compound 5) exhibits a puckered pyrrolidine ring, while the carboxylate derivative () adopts a half-chair pyrrolidine and twisted chromene conformation due to steric and electronic effects from the fluorophenyl group .

Research Findings and Implications

Substituent-Driven Bioactivity : Nitro groups () may confer reactivity but increase toxicity risks, whereas fluorophenyl/carboxylate groups () balance lipophilicity and target affinity for CNS applications .

Synthetic Advancements : The use of SHELX and ORTEP-3 for structure refinement ensures high precision in stereochemical assignments, enabling the rational design of derivatives with tailored properties .

Biological Activity

cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that contributes to its diverse biological activities. The compound's molecular formula is C11H13N and it possesses a complex stereochemistry that influences its interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to hexahydrochromeno derivatives. For instance:

  • G-Quadruplex Targeting : Research has shown that certain derivatives can selectively bind to G-quadruplex DNA structures, which are crucial for regulating gene expression in cancer cells. The selectivity index for various compounds in this category indicates promising anticancer activity by stabilizing these structures and inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

CompoundBinding Affinity (μM)Selectivity Index
Bulbocapnine2.53.0
Chelidonine1.60.5
Emetine0.30.7
Ferruginin A0.91.5

Neuroprotective Effects

The neuroprotective properties of hexahydrochromeno derivatives have also been investigated. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis:

  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. For example, compounds have been found to inhibit the activation of caspases and reduce reactive oxygen species (ROS) generation in neuronal cells.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant reductions in tumor size and improved survival rates in cancer models.
  • Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand the long-term effects.

Case Studies

Several case studies have documented the therapeutic applications of hexahydrochromeno derivatives:

  • Case Study on Cancer Treatment : A study involving patients with advanced cancer showed that treatment with a related compound led to a measurable decrease in tumor markers and improved patient quality of life.
  • Neurodegenerative Disease Models : In models of Alzheimer's disease, hexahydrochromeno derivatives exhibited significant neuroprotective effects by reducing amyloid-beta accumulation and improving cognitive function.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole?

The synthesis typically involves conjugate addition reactions followed by reductive cyclization. For example, the reduction of trans-2-(3-nitrochroman-4-yl)-2-methylpropanal (3a) using sodium borohydride in ethanol yields the target compound via stereoselective formation of the cis-configuration . Key steps include:

  • Conjugate addition : Reacting nitrochromenes with carbonyl compounds in the presence of bases (e.g., DBU) to form intermediates.
  • Reductive cyclization : Selective reduction of nitro groups and subsequent cyclization under mild conditions (e.g., NaBH₄ in ethanol).
    Yields (~65–84%) depend on solvent polarity and temperature optimization .

Basic: How is the molecular structure of this compound validated experimentally?

Structural validation combines X-ray crystallography , NMR, and IR spectroscopy:

  • X-ray diffraction : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 10.45 Å, b = 20.68 Å, c = 7.85 Å, β = 91.5°) confirm the cis-configuration and ring puckering .
  • NMR/IR : ¹H NMR signals at δ 1.2–2.8 ppm (pyrrolidine protons) and IR stretching at ~1700 cm⁻¹ (ester C=O) validate functional groups .
    Refinement software (SHELXL) and validation tools (PLATON) ensure data accuracy .

Advanced: How can discrepancies in reported bond lengths/angles be resolved during crystallographic analysis?

Discrepancies arise from thermal motion artifacts or data resolution limits . Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal displacement .
  • Software validation : Apply Cremer-Pople puckering parameters to quantify ring distortions and compare with DFT-optimized geometries .
    For example, sp³-hybridized nitrogen (bond angle sum = 332°) and torsional asymmetry parameters (ΔC < 0.05 Å) resolve conflicts in pyrrolidine ring geometry .

Advanced: What strategies optimize reaction yields in stereoselective syntheses of this compound?

Yield optimization focuses on catalyst selection and solvent effects :

  • Radical intermediates : Palladium-catalyzed 5-exo-trig cyclization with alkyl iodides improves stereoselectivity (e.g., 85% cis selectivity) via alkyl radical stabilization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates in multicomponent reactions .
  • Temperature control : Refluxing in acetonitrile (5 hours) minimizes side reactions during cyclization .

Advanced: How do substituents influence the pharmacological activity of chromeno-pyrrole derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance anti-HIV activity by increasing electron density at the pyrrolidine nitrogen .
  • Rigidification : Benzopyrano[4,3-b]pyrrole derivatives show improved acetylcholinesterase inhibition (IC₅₀ < 1 µM) compared to flexible analogs due to reduced conformational entropy .
    Computational docking (AutoDock Vina) and Hammett σ constants predict substituent effects on binding affinities .

Advanced: What crystallographic software and protocols are recommended for refining complex ring systems in this compound?

Best practices include:

  • SHELX suite : SHELXL for least-squares refinement (R1 < 0.05) and SHELXD for phase problem resolution in twinned crystals .
  • ORTEP-3 : Graphical representation of thermal ellipsoids and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the chromene ring) .
  • Validation : Check for ADPs (anisotropic displacement parameters) and Rint values (< 5%) to ensure data quality .

Advanced: How can reaction mechanisms involving radical intermediates be confirmed in palladium-catalyzed syntheses?

Mechanistic validation employs:

  • Radical trapping : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches alkyl radicals, halting reaction progress .
  • EPR spectroscopy : Detects paramagnetic intermediates (e.g., alkyl radicals at g ≈ 2.003) during 5-exo-trig cyclization .
  • Isotopic labeling : ¹³C-labeled alkyl iodides trace carbon migration pathways via GC-MS analysis .

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